molecular formula C7H9ClF3N3O2 B1379183 2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride CAS No. 1461705-68-9

2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride

Cat. No. B1379183
CAS RN: 1461705-68-9
M. Wt: 259.61 g/mol
InChI Key: JQUFDLFWDRCUER-UHFFFAOYSA-N
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Description

The compound “2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride” is likely to be a derivative of propanoic acid, which is a carboxylic acid, with an amino group (-NH2) and a pyrazolyl group attached. The trifluoromethyl group (-CF3) attached to the pyrazolyl ring could potentially alter the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would consist of a propanoic acid backbone with an amino group at the 2-position and a 3-(trifluoromethyl)-1H-pyrazol-1-yl group at the 3-position .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The amino group could engage in reactions typical for amines, such as alkylation, acylation, and condensation with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make the compound acidic and polar. The trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Modification of Polymers for Medical Applications

A study by Aly & El-Mohdy (2015) involved the modification of poly vinyl alcohol/acrylic acid hydrogels through a condensation reaction with various amine compounds, including analogs similar to the mentioned chemical compound. The modified polymers exhibited increased swelling properties and enhanced thermal stability, suggesting potential applications in medical fields due to their promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Development of Structurally Diverse Compounds

Roman (2013) utilized a ketonic Mannich base as a starting material in various alkylation and ring closure reactions to generate a diverse library of compounds. This research demonstrates the compound's versatility in synthesizing structurally varied molecules, potentially useful in developing novel therapeutic agents or materials with unique properties (Roman, 2013).

Synthesis of Amino Pyrazole Derivatives

Shah, Patel, & Karia (2018) focused on synthesizing novel amino pyrazole derivatives, including those related to the specified chemical compound, to evaluate their biological activities. The synthesized compounds showed significant antimicrobial activity, indicating their potential in pharmaceutical applications as antimicrobial agents (Shah, Patel, & Karia, 2018).

Corrosion Inhibition

Missoum et al. (2013) synthesized compounds similar to the specified chemical for use as corrosion inhibitors of steel in acidic environments. The study found that these compounds could significantly protect steel from corrosion, suggesting their potential application in industrial processes to enhance the longevity and durability of metal components (Missoum et al., 2013).

Antimicrobial Properties of Pyran Compounds

Mishriky et al. (2001) explored the reaction of fused pyran compounds with formic acid, leading to the formation of various compounds with potential antimicrobial properties. This research highlights the chemical compound's role in creating new materials with possible applications in combating microbial infections (Mishriky et al., 2001).

Safety and Hazards

As with any chemical compound, handling “2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride” would require appropriate safety measures. The compound could be irritating to the skin and eyes, and inhalation or ingestion could be harmful .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could be interesting to explore its reactivity, stability, and interactions with various biological targets .

properties

IUPAC Name

2-amino-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O2.ClH/c8-7(9,10)5-1-2-13(12-5)3-4(11)6(14)15;/h1-2,4H,3,11H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUFDLFWDRCUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride
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2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride
Reactant of Route 3
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride
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2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride
Reactant of Route 5
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride
Reactant of Route 6
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride

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